molecular formula C9H9BrO3 B3306034 (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol CAS No. 926190-70-7

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol

Cat. No. B3306034
CAS RN: 926190-70-7
M. Wt: 245.07 g/mol
InChI Key: SCHRZPSJDFOTHB-UHFFFAOYSA-N
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Description

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol, also known as Bromobenzenediol, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention due to its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Synthetic Applications and Methodologies

The compound "(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol" is related to the class of benzodioxin derivatives which have been utilized in synthetic organic chemistry for constructing complex molecules. A study by Akbaba et al. (2010) details the total synthesis of a biologically active, naturally occurring compound starting from a related (3-bromo-4,5-dimethoxyphenyl)methanol. This synthesis showcases the utility of bromo-substituted benzodioxin derivatives in forming complex natural products through regioselective demethylation processes (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Antibacterial Applications

Research by Abbasi et al. (2022) highlights the synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which demonstrated potent antibacterial activity. This study exemplifies the potential of benzodioxin derivatives in the development of new antibacterial agents, thereby contributing to the field of medicinal chemistry and pharmacology (Abbasi, Irshad, Aziz-Ur-Rehman, Siddiqui, Ali Shah, & Shahid, 2022).

Anticancer Activity

A significant application of benzodioxin derivatives is in the field of anticancer drug development. Conejo-García et al. (2011) synthesized a series of (RS)-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives, including benzodioxin analogs, and evaluated their anticancer activity against the human breast cancer cell line MCF-7. The study found that some compounds exhibited potent anticancer activity, indicating the potential of benzodioxin derivatives in cancer therapy (Conejo-García, García-Rubiño, Marchal, Núñez, Ramirez, Cimino, García, Aránega, Gallo, & Campos, 2011).

Anti-Diabetic Potentials

Another study by Abbasi et al. (2023) focused on synthesizing 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides to evaluate their anti-diabetic potentials. The compounds were tested for their α-glucosidase enzyme inhibitory activities, with some showing moderate activity. This highlights the potential application of benzodioxin derivatives in managing type-2 diabetes (Abbasi, Parveen, Rehman, Siddiqui, Irshad, Shah, & Ashraf, 2023).

properties

IUPAC Name

(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHRZPSJDFOTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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